molecular formula C9H19N3O B12216928 4-methyl-N-propylpiperazine-1-carboxamide CAS No. 348594-44-5

4-methyl-N-propylpiperazine-1-carboxamide

Cat. No.: B12216928
CAS No.: 348594-44-5
M. Wt: 185.27 g/mol
InChI Key: FMYNCYDORCRGJY-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-methyl-N-propyl-(9CI) is a chemical compound with the molecular formula C9H19N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperazinecarboxamide, 4-methyl-N-propyl-(9CI) can be synthesized through a multi-step process involving the reaction of piperazine with appropriate alkylating agents. The general synthetic route involves:

    Alkylation of Piperazine: Piperazine is first reacted with a methylating agent, such as methyl iodide, under basic conditions to introduce the methyl group at the 4-position.

    Carbamoylation: The resulting 4-methylpiperazine is then reacted with a carbamoyl chloride derivative, such as propyl isocyanate, to form the desired 1-piperazinecarboxamide, 4-methyl-N-propyl-(9CI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinecarboxamide, 4-methyl-N-propyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamoyl group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides of 1-piperazinecarboxamide, 4-methyl-N-propyl-(9CI).

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Piperazinecarboxamide, 4-methyl-N-propyl-(9CI) has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-piperazinecarboxamide, 4-methyl-N-propyl-(9CI) involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-Piperazinecarboxamide, N,N-diethyl-4-methyl-: This compound has similar structural features but with diethyl groups instead of a propyl group.

    1-Piperazinecarboxamide, N-(2-ethylphenyl)-4-methyl-:

Uniqueness: 1-Piperazinecarboxamide, 4-methyl-N-propyl-(9CI) is unique due to its specific substitution pattern, which may confer distinct pharmacological and chemical properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

348594-44-5

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

4-methyl-N-propylpiperazine-1-carboxamide

InChI

InChI=1S/C9H19N3O/c1-3-4-10-9(13)12-7-5-11(2)6-8-12/h3-8H2,1-2H3,(H,10,13)

InChI Key

FMYNCYDORCRGJY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C

Origin of Product

United States

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